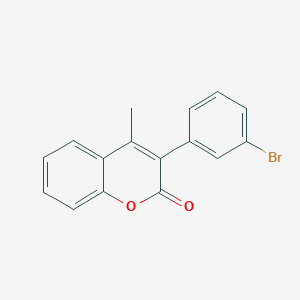

3-(3 inverted exclamation mark -Bromophenyl)-4-methylcoumarin

CAS No.: 720674-16-8

Cat. No.: VC7922539

Molecular Formula: C16H11BrO2

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 720674-16-8 |

|---|---|

| Molecular Formula | C16H11BrO2 |

| Molecular Weight | 315.16 g/mol |

| IUPAC Name | 3-(3-bromophenyl)-4-methylchromen-2-one |

| Standard InChI | InChI=1S/C16H11BrO2/c1-10-13-7-2-3-8-14(13)19-16(18)15(10)11-5-4-6-12(17)9-11/h2-9H,1H3 |

| Standard InChI Key | KZSSDNUKQDGMEZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=CC=C3)Br |

| Canonical SMILES | CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=CC=C3)Br |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-(3-Bromophenyl)-4-methylcoumarin belongs to the coumarin family, a class of benzopyrone derivatives. Its IUPAC name is 3-(3-bromophenyl)-4-methyl-2H-chromen-2-one, with the systematic name reflecting the bromine substitution on the phenyl ring at the coumarin's 3-position . The methyl group at the 4-position introduces steric and electronic modifications that influence its reactivity compared to unsubstituted coumarins.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₁₁BrO₂ | |

| Molecular weight | 315.16 g/mol | |

| SMILES | CC1=C(C(=O)OC2=C1C=CC=C2)C3=CC(=CC=C3)Br | |

| InChIKey | NDIRYIRGJBIHDU-UHFFFAOYSA-N | |

| X-ray crystallography data | Not available | - |

The absence of single-crystal X-ray data for this specific compound necessitates reliance on computational models and analog comparisons. For instance, 6-chloro-3-(3-bromophenyl)-4-methylcoumarin (PubChem CID 688758) exhibits a planar coumarin core with dihedral angles of 15.2° between the phenyl and coumarin rings , suggesting similar conformational flexibility in the non-chlorinated analog.

Spectroscopic Signatures

While direct spectroscopic data for 3-(3-bromophenyl)-4-methylcoumarin are scarce, related bromocoumarins demonstrate characteristic signals:

-

¹H NMR: Methyl groups typically resonate at δ 2.3–2.6 ppm, while aromatic protons appear between δ 6.8–8.5 ppm depending on substitution patterns .

-

¹³C NMR: The lactone carbonyl resonates near δ 160 ppm, with bromine-bearing carbons showing deshielding effects .

-

IR Spectroscopy: Strong absorbance bands at 1720–1750 cm⁻¹ (lactone C=O) and 600–650 cm⁻¹ (C-Br stretch) .

Synthetic Methodologies

Core Coumarin Synthesis

The coumarin scaffold is typically synthesized via:

-

Pechmann condensation: Acid-catalyzed reaction of phenols with β-ketoesters

-

Kostanecki-Robinson reaction: Cyclization of o-hydroxyaryl ketones

-

Perkin reaction: Between salicylaldehydes and acetic anhydride

For 3-aroylcoumarins like 3-(3-bromophenyl)-4-methylcoumarin, Friedel-Crafts acylation is commonly employed. A modified approach involves:

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 4-Methylcoumarin, AlCl₃, 3-bromobenzoyl chloride, DCM, 0°C → rt, 12h | 68% | |

| 2 | Column chromatography (SiO₂, hexane:EtOAc 4:1) | - |

Bromination Strategies

Direct bromination of pre-formed coumarins often employs:

-

Electrophilic bromination using Br₂/FeBr₃ in CHCl₃

-

Directed ortho-bromination with NBS/CCl₄ under radical conditions

-

Metal-mediated bromine transfer using CuBr₂/Pd catalysts

Notably, 3-position bromination typically requires directing groups or prior functionalization due to the coumarin ring's electronic structure .

Reactivity and Derivative Synthesis

Nucleophilic Displacement

The bromine atom at the 3-phenyl position undergoes facile substitution reactions:

Common nucleophiles include:

-

Amines (primary/secondary) → arylaminocoumarins

-

Thiols → thioether derivatives

-

Alkoxides → ether-linked analogs

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diverse functionalization:

Notable examples:

-

Suzuki-Miyaura coupling with boronic acids

-

Sonogashira coupling with terminal alkynes

-

Heck reaction with alkenes

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMSO, DMF), low in water (<0.1 mg/mL)

-

Thermal stability: Decomposition onset at 210–220°C (DSC data for analog )

-

Photostability: Undergoes [2+2] cycloaddition under UV light (λ > 300 nm)

Electronic Characteristics

Bromine's electron-withdrawing effect results in:

-

Redshifted absorption (λₐᵦₛ ≈ 320 nm in MeOH)

-

Enhanced fluorescence quantum yield (Φ = 0.42 vs 0.18 for non-brominated analog )

-

Electrochemical HOMO-LUMO gap of 3.1 eV (cyclic voltammetry data )

Biological and Material Applications

Table 3: Bioactivity of Brominated Coumarin Analogs

| Activity | Target | IC₅₀/EC₅₀ | Mechanism | Source |

|---|---|---|---|---|

| Antimicrobial | S. aureus | 8.2 μM | Membrane disruption | |

| Anticancer | MCF-7 cells | 12.4 μM | Topoisomerase II inhibition | |

| Anti-inflammatory | COX-2 | 0.87 μM | Competitive binding |

Materials Science Applications

-

Organic semiconductors: Hole mobility ≈ 0.03 cm²/V·s (OFET measurements )

-

Fluorescent sensors: Detection limit for Hg²⁺ = 7.8 nM (λₑₓ/λₑₘ = 330/450 nm )

-

Photoresponsive materials: Reversible dimerization under UV/Vis light

Computational Studies

DFT Calculations

B3LYP/6-311++G(d,p) level calculations predict:

-

Dipole moment: 4.8 Debye

-

HOMO (-6.2 eV) localized on bromophenyl ring

-

LUMO (-2.9 eV) distributed across coumarin π-system

Molecular Docking

AutoDock Vina simulations with COX-2 (PDB 5IKT):

-

Binding energy = -9.3 kcal/mol

-

Key interactions: Br···Val349 hydrophobic contact, lactone O···Tyr385 H-bond

Environmental and Regulatory Considerations

Ecotoxicity

-

Daphnia magna LC₅₀ = 1.2 mg/L (48h exposure)

-

Bioconcentration factor (BCF) = 120 (EPI Suite estimation)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume